RS 42358-197 is a synthetic compound classified as a 5-HT3 receptor antagonist. It is a potent and selective ligand for the 5-HT3 receptor, meaning it binds to this receptor and blocks the action of serotonin (5-HT), a neurotransmitter. RS 42358-197 has been instrumental in research exploring the role of 5-HT3 receptors in various physiological and pathological processes. It has been particularly useful in investigating the mechanisms of nausea and vomiting, as well as the potential therapeutic benefits of 5-HT3 receptor antagonism in these conditions. [, , ]
Related Compounds
RS 25259-197
Compound Description: RS 25259-197 is a potent and selective 5-HT3 receptor antagonist. It is one of a series of isoquinolines identified as 5-HT3 receptor antagonists. RS 25259-197 exists as four enantiomers, with the (S,S) enantiomer exhibiting the highest affinity for 5-HT3 receptors. [] This compound has been tritiated ([3H]‐RS 25259‐197) and used as a radioligand in binding studies to characterize 5-HT3 receptors. []
Relevance: RS 25259-197 is structurally related to RS 42358-197 and shares its high affinity for 5-HT3 receptors. Both compounds act as competitive antagonists at these receptors. Notably, RS 25259-197 displays greater potency than RS 42358-197 in several assays. []
Relevance: Quipazine serves as a prototypical 5-HT3 receptor ligand and is often used as a reference compound in pharmacological studies involving 5-HT3 receptors, including those investigating RS 42358-197. [] The development of RS 42358-197 offered a more selective and higher-affinity alternative to quipazine for studying 5-HT3 receptors.
Granisetron
Compound Description: Granisetron is a potent and selective 5-HT3 receptor antagonist clinically used as an antiemetic agent. []
Relevance: Granisetron serves as a comparator compound to RS 42358-197 in studies evaluating the in vivo efficacy and duration of action of 5-HT3 receptor antagonists. [] Both compounds demonstrate antiemetic properties by blocking 5-HT3 receptors, but RS 42358-197 exhibits a longer duration of action than granisetron in animal models. []
Ondansetron
Compound Description: Ondansetron is another potent and selective 5-HT3 receptor antagonist widely used as an antiemetic. [, ]
Relevance: Similar to granisetron, ondansetron serves as a reference compound in studies examining the antiemetic properties of RS 42358-197. [] In comparative studies, RS 42358-197 demonstrates a longer duration of antiemetic activity than ondansetron. []
Tropisetron
Compound Description: Tropisetron is a 5-HT3 receptor antagonist known for its antiemetic properties. []
Relevance: Tropisetron serves as another comparator compound in binding and functional assays investigating the pharmacological profile of RS 42358-197. [] Both compounds bind to and antagonize 5-HT3 receptors.
Zacopride
Compound Description: Zacopride is a 5-HT3 receptor antagonist that exists as two enantiomers: (S)-zacopride and (R)-zacopride. The (S)-enantiomer exhibits a higher affinity for 5-HT3 receptors than the (R)-enantiomer. []
Relevance: Both (S)-zacopride and (R)-zacopride are used as reference compounds in binding studies characterizing the pharmacological profile of RS 42358-197 and other 5-HT3 receptor ligands. []
MDL 72222
Compound Description: MDL 72222 is a compound known to interact with 5-HT3 receptors. []
Relevance: MDL 72222 is frequently included in binding and functional assays as a comparator compound to assess the pharmacological profile of RS 42358-197 and other 5-HT3 receptor ligands. []
(R)-YM060
Compound Description: (R)-YM060 is a ligand that exhibits high affinity for 5-HT3 receptors. []
Relevance: (R)-YM060 is used as a pharmacological tool to characterize 5-HT3 receptors and assess potential subtype selectivity. Studies using (R)-YM060 contribute to understanding the potential for subtype-selective 5-HT3 receptor ligands, which is relevant considering the potential heterogeneity of 5-HT3 receptors highlighted in studies using RS 42358-197. []
1-(m-Chlorophenyl) Biguanide
Compound Description: 1-(m-Chlorophenyl) biguanide is a compound known to interact with 5-HT3 receptors. []
Relevance: Similar to (R)-YM060, 1-(m-chlorophenyl) biguanide is used as a pharmacological tool to characterize 5-HT3 receptors and investigate potential subtype selectivity. Studies using 1-(m-chlorophenyl) biguanide contribute to the understanding of the potential for subtype-selective 5-HT3 receptor ligands, which is relevant to research involving RS 42358-197. []
Phenylbiguanide
Compound Description: Phenylbiguanide is a compound known to interact with 5-HT3 receptors. []
Relevance: Phenylbiguanide is used as a pharmacological tool to investigate and characterize 5-HT3 receptors, particularly in binding studies. [] Research using phenylbiguanide contributes to the broader understanding of 5-HT3 receptor pharmacology, which is relevant to the research conducted on RS 42358-197.
GR 65630
Compound Description: GR 65630 is a 5-HT3 receptor antagonist. Tritiated GR 65630 ([3H]GR 65630) has been used as a radioligand in binding studies to investigate 5-HT3 receptors. []
Relevance: GR 65630, specifically its tritiated form, serves as a comparator radioligand to [3H]RS‐42358–197 in binding studies focused on characterizing 5-HT3 receptors. [] Comparing the binding characteristics of these radioligands helps researchers understand the pharmacological profile of 5-HT3 receptors and identify potential subtype selectivity.
5-Methoxytryptamine
Compound Description: 5-Methoxytryptamine is a naturally occurring indoleamine structurally related to serotonin (5-HT). It exhibits agonist activity at various serotonin receptor subtypes, including 5-HT4 receptors. []
Relevance: 5-Methoxytryptamine is used in pharmacological studies to investigate the function and distribution of 5-HT4 receptors. Its ability to mimic the high-potency phase of 5-HT-induced responses in tissues like guinea pig ileal mucosal sheets helps confirm the involvement of 5-HT4 receptors in these responses. [] This research contributes to understanding the broader context of serotonin receptor pharmacology, which is relevant to the development and characterization of selective 5-HT3 receptor antagonists like RS 42358-197.
Renzapride
Compound Description: Renzapride is a selective 5-HT4 receptor agonist. []
Relevance: Renzapride is used as a pharmacological tool to study the function and distribution of 5-HT4 receptors. Its use in characterizing the antagonist properties of compounds like RS 23597-190 at 5-HT4 receptors provides valuable insights into the selectivity of these compounds across different serotonin receptor subtypes. [] This research contributes to understanding the complex interplay between different serotonin receptor subtypes, which is relevant to the development of selective ligands like RS 42358-197.
SC-53116
Compound Description: SC-53116 is a selective 5-HT4 receptor agonist. []
Relevance: Similar to renzapride, SC-53116 is utilized as a pharmacological tool to investigate the function and distribution of 5-HT4 receptors. [] Its use in characterizing antagonist properties of compounds at 5-HT4 receptors helps researchers determine the selectivity of these compounds across different serotonin receptor subtypes. This research contributes to a more comprehensive understanding of serotonin receptor pharmacology, which is relevant to the development and characterization of selective 5-HT3 receptor antagonists like RS 42358-197.
2-Methyl 5-HT (2-Methylserotonin)
Compound Description: 2-Methyl 5-HT is a serotonin receptor agonist that exhibits selectivity for 5-HT3 receptors. [, ]
Relevance: 2-Methyl 5-HT is used as a pharmacological tool to investigate the function and distribution of 5-HT3 receptors. Its use in inducing the von Bezold-Jarisch reflex, which can be blocked by 5-HT3 receptor antagonists like RS 42358-197, makes it a valuable tool for studying the in vivo effects of these antagonists. [, ]
Substance P
Compound Description: Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator. It is involved in various physiological processes, including pain transmission and inflammation. []
Relevance: Researchers used substance P to investigate the selectivity of RS 42358-197. [] The finding that RS 42358-197 did not affect the concentration-effect curve of substance P in guinea pig ileum demonstrated that RS 42358-197 does not directly interact with substance P receptors. This result supports the selectivity of RS 42358-197 for 5-HT3 receptors over other receptor systems. []
Overview
RS 42358-197, with the Chemical Abstracts Service number 135729-55-4, is a novel compound classified as a selective antagonist of the 5-hydroxytryptamine type 3 receptor, commonly known as the serotonin receptor. This compound is specifically the S-isomer of RS-42358, which has been investigated for its potential therapeutic applications in various medical conditions, particularly those involving nausea and vomiting.
Source
RS 42358-197 is synthesized for research purposes and is available through specialized chemical suppliers. It has been studied in pharmacological contexts to assess its effects on serotonin pathways and its potential utility in clinical settings.
Classification
RS 42358-197 falls under the category of psychoactive compounds, specifically targeting serotonin receptors. Its classification as a 5-hydroxytryptamine receptor antagonist positions it within a broader category of drugs that modulate neurotransmitter activity, which can influence mood, anxiety, and gastrointestinal function.
Synthesis Analysis
Methods
The synthesis of RS 42358-197 involves several steps that typically include the following:
Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for building the target molecule.
Reactions: Key reactions may include amination, alkylation, and cyclization processes to construct the core structure of RS 42358-197.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired isomer from any by-products or unreacted materials.
Technical Details
Molecular Structure Analysis
Structure
The molecular structure of RS 42358-197 includes several key features:
A central aromatic ring system.
Functional groups that facilitate interaction with the 5-hydroxytryptamine receptor.
The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Data
The molecular formula for RS 42358-197 is typically represented as C_xH_yN_zO_w, where x, y, z, and w are integers representing the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The exact composition can be derived from empirical data obtained during synthesis.
Chemical Reactions Analysis
Reactions
RS 42358-197 participates in various chemical reactions typical of amine-containing compounds. These may include:
Acid-base Reactions: Due to the presence of amine groups that can accept protons.
Nucleophilic Substitution: Involving interactions with electrophiles.
Oxidation-reduction Reactions: Depending on the functional groups present.
Technical Details
The reactivity profile of RS 42358-197 would depend on its specific functional groups and molecular structure. Studies may focus on how these reactions can be harnessed for further chemical modifications or applications.
Mechanism of Action
Process
As a 5-hydroxytryptamine receptor antagonist, RS 42358-197 works by blocking the action of serotonin at its receptor sites. This antagonistic action can lead to:
Inhibition of Nausea and Vomiting: By preventing serotonin from binding to its receptors in the gastrointestinal tract.
Potential Effects on Mood Regulation: By modulating serotonin levels in the central nervous system.
Data
Pharmacological studies typically measure binding affinity and efficacy using radiolabeled ligands or cell-based assays to quantify how effectively RS 42358-197 interacts with serotonin receptors compared to other known antagonists.
Physical and Chemical Properties Analysis
Physical Properties
RS 42358-197 exhibits several physical characteristics:
Appearance: Typically presented as a solid crystalline powder.
Solubility: Solubility in water and organic solvents varies depending on its functional groups.
Chemical Properties
Chemical properties include stability under various conditions (e.g., light, temperature) and reactivity with common reagents. Data from stability studies would provide insight into its shelf-life and storage requirements.
Applications
Scientific Uses
RS 42358-197 has potential applications in several areas:
Pharmacological Research: As a tool compound for studying serotonin receptor pathways.
Clinical Trials: Investigating its efficacy in treating conditions like chemotherapy-induced nausea and vomiting.
Neuroscience Studies: Exploring its effects on mood disorders by modulating serotonin levels.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Palonosetron is an organic heterotricyclic compound that is an antiemetic used (as its hydrochloride salt) in combination with netupitant (under the trade name Akynzeo) to treat nausea and vomiting in patients undergoing cancer chemotherapy. It has a role as an antiemetic and a serotonergic antagonist. It is a delta-lactam, an organic heterotricyclic compound and an azabicycloalkane. It is a conjugate base of a palonosetron(1+). Palonosetron (INN, trade name Aloxi) is an antagonist of 5-HT3 receptors that is indicated for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is the most effective of the 5-HT3 antagonists in controlling delayed CINV nausea and vomiting that appear more than 24 hours after the first dose of a course of chemotherapy and is the only drug of its class approved for this use by the U.S. Food and Drug Administration. As of 2008, it is the most recent 5-HT3 antagonist to enter clinical use. Palonosetron is a Serotonin-3 Receptor Antagonist. The mechanism of action of palonosetron is as a Serotonin 3 Receptor Antagonist. Palonosetron is a carbazole derivative and a selective serotonin receptor antagonist with antiemetic activity. Palonosetron competitively blocks the action of serotonin at 5-hydroxytryptamine type 3 (5-HT3) receptors located on vagal afferents in the chemoreceptor trigger zone (CTZ), resulting in suppression of chemotherapy-induced nausea and vomiting. The CTZ is located in the area postrema on the dorsal surface of the medulla oblongata at the caudal end of the fourth ventricle and outside the blood-brain barrier (BBB). Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting. See also: Palonosetron Hydrochloride (has salt form); Netupitant; palonosetron (component of).
SB-267268 is a nonpeptidic antagonist of alpha(v)beta3 and alpha(v)beta5 integrins, reduces angiogenesis and VEGF expression in a mouse model of retinopathy of prematurity. SB-267268 reduced pathologic angiogenesis in ROP mice by approximately 50% and had no effect on developmental retinal angiogenesis in shams. Both VEGF and VEGFR-2 mRNA were upregulated in the inner retina of ROP mice and reduced with SB-267268. Nonpeptidic inhibition of alpha(v)beta3 and alpha(v)beta5 integrins is effective in ROP and may be a suitable anti-angiogenic therapy for other ischemic retinal pathologies.
SB269652 is the first drug-like allosteric modulator of the dopamine D2 receptor (D2R). SB269652 binds in a bitopic manner at one protomer of a D2R dimer and modulates the binding of dopamine at a second protomer. Dr. Roberto Maggio's group at University of L'Aquila first domonstrated the allosteric nature of SB269652. This drug potently (low nanomolar range) abolished specific binding of [(3)H]nemanopride and [(3)H]spiperone to Chinese hamster ovary-transfected D(3) receptors when radioligands were used at 0.2 and 0.5 nM, respectively.
Potent, selective 5-HT7 receptor antagonist (pKi values are 8.3, 7.2 and 6.0 for 5-HT7A, 5-HT5A and 5-HT1B receptors, respectively). Also potently blocks α2 adrenoceptors. Blocks amphetamine and ketamine induced hyperactivity. Brain penetrant in vivo. SB269970 HCl is a potent 5-HT7A antagonist (pKi = 8.9) that demonstrates >50-fold binding selectivity over 5-HT5A and >250-fold selectivity over 5-HT1, 5-HT2, 5-HT4, 5-HT6, adrenergic α1, dopamine D2, and dopamine D3 receptors. It is also reported to block adrenergic α2 receptors in guinea pig vas deferens. SB-269970 has been used to target the 5-HT7 receptor in the study of schizophrenia-like cognitive deficits.
CXCR2 (IL-8RB) is a seven-transmembrane G protein-coupled receptor whose physiological ligands include IL-8 (CXCL8) and many other CXC chemokines involved in the trafficking and activation of inflammatory cells. It is involved in various inflammatory diseases, including chronic obstructive pulmonary disease, psoriasis, rheumatoid arthritis, and ulcerative colitis. SB 265610 is a nonpeptide, allosteric, inverse agonist of CXCR2 (Kd = 2.51 nM) that prevents receptor activation by binding to a region distinct from the agonist binding site. It does not bind to the related CXCR1 receptor. It has been shown to prevent neutrophil chemotaxis both in vitro and in a rat model of hyperoxia-induced lung injury. SB-265610 is a potent CXCR2 antagonist that inhibits CINC-1-mediated but not C5a-mediated Ca2+ mobilization (IC50 values are 3.4 and 6800 nM respectively). It inhibits CINC-induced chemotaxis and attenuates neutrophil accumulation in inflammatory lung injury in vivo.